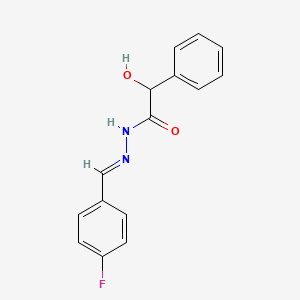
N'-(4-fluorobenzylidene)-2-hydroxy-2-phenylacetohydrazide
Descripción general
Descripción
N-(4-fluorobenzylidene)-2-hydroxy-2-phenylacetohydrazide, commonly known as FBPAH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. FBPAH is a hydrazone derivative and has been synthesized through various methods.
Aplicaciones Científicas De Investigación
FBPAH has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. FBPAH has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, FBPAH has been found to have antibacterial and antifungal properties.
Mecanismo De Acción
The mechanism of action of FBPAH is not fully understood. However, it has been suggested that FBPAH exerts its effects by inhibiting the activity of inflammatory mediators, reducing oxidative stress, and modulating the immune system. FBPAH has also been found to inhibit the activity of enzymes involved in the progression of cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
FBPAH has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and inhibit the activity of enzymes involved in the progression of cancer and neurodegenerative disorders. FBPAH has also been found to reduce oxidative stress and modulate the immune system. Additionally, FBPAH has been found to exhibit antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FBPAH has several advantages for lab experiments. It is relatively easy to synthesize and has been optimized for high purity and yield. Additionally, FBPAH has been extensively studied and has a well-established mechanism of action. However, there are also limitations to using FBPAH in lab experiments. It has been found to exhibit low solubility in water, which can make it difficult to work with. Additionally, the exact dose required to achieve therapeutic effects is not well established.
Direcciones Futuras
FBPAH has several potential future directions for research. One area of interest is in the development of FBPAH-based drugs for the treatment of cancer and neurodegenerative disorders. Additionally, further research is needed to determine the optimal dose and route of administration for FBPAH. Another area of interest is in the development of FBPAH-based antibacterial and antifungal agents. Finally, further research is needed to fully understand the mechanism of action of FBPAH and its potential applications in other fields.
Propiedades
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-2-hydroxy-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2/c16-13-8-6-11(7-9-13)10-17-18-15(20)14(19)12-4-2-1-3-5-12/h1-10,14,19H,(H,18,20)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGLCRGDLRCTNU-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(4-fluorophenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




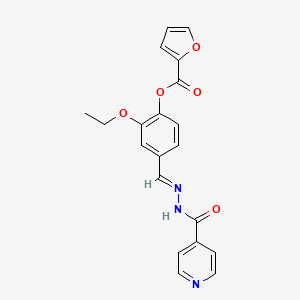
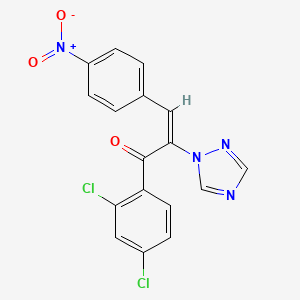

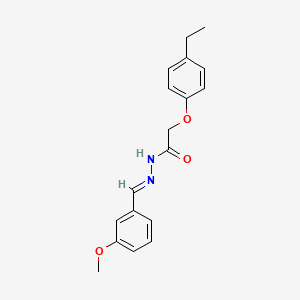
![N-(4-methoxyphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B3862207.png)
![phenyl(4-pyridinyl)methanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3862220.png)
![3-nitrobenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B3862227.png)
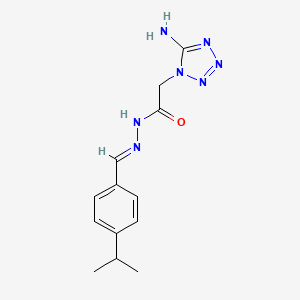
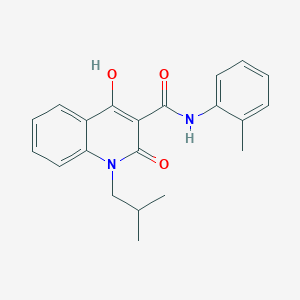
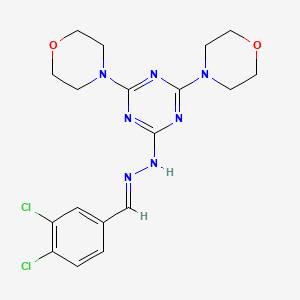
![4-phenylbicyclo[2.2.2]oct-1-yl 4-butylcyclohexanecarboxylate](/img/structure/B3862275.png)
![2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide](/img/structure/B3862276.png)
![N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B3862281.png)